

In-Depth Technical Guide to Laserine (CAS Number 19946-83-9)

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Compound of Interest

Compound Name: *Laserine*

Cat. No.: *B2997710*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laserine, with the Chemical Abstracts Service (CAS) number 19946-83-9, is a naturally occurring phenylpropanoid that has garnered scientific interest for its potential biological activities. This technical guide provides a comprehensive overview of the known properties of **Laserine**, including its physicochemical characteristics, cytotoxic effects against cancer cell lines, and its role in plant defense. Detailed experimental protocols are provided for key assays, and relevant biological pathways are visualized to support further research and development efforts.

Physicochemical Properties

Laserine is a phenylpropanoid compound, a class of organic molecules synthesized in plants from the amino acid phenylalanine. It is notably found in carrots (*Daucus carota*), where it contributes to the vegetable's characteristic flavor profile and defense mechanisms.

Property	Value	Source
CAS Number	19946-83-9	
Molecular Formula	C ₂₁ H ₂₆ O ₇	PubChem
Molecular Weight	390.43 g/mol	PubChem
IUPAC Name	[1-(7-methoxy-1,3-benzodioxol-5-yl)-2-[(Z)-2-methylbut-2-enoyloxy]propyl] (Z)-2-methylbut-2-enoate	PubChem
Synonyms	Laserin	PubChem
Appearance	Not specified in available literature	
Solubility	Not specified in available literature	

Biological Activity

Current research indicates that **Laserine** exhibits both cytotoxic and antifungal properties. These activities are of significant interest for potential applications in oncology and agriculture.

Cytotoxic Activity

Laserine has demonstrated cytotoxic effects against human cancer cell lines. A study by Popović et al. (2013) investigated the in vitro cytotoxicity of **Laserine** against two human breast adenocarcinoma cell lines, the invasive MCF-7/6 and the non-invasive MCF-7/AZ. The half-maximal inhibitory concentrations (IC₅₀) were determined using both the MTT and Sulforhodamine B (SRB) assays.

Cell Line	Assay	IC ₅₀ (μM)
MCF-7/6	MTT	4.57
MCF-7/AZ	MTT	2.46
MCF-7/6	SRB	Not specified
MCF-7/AZ	SRB	Not specified

Data from Popović et al. (2013)

It is noteworthy that **Laserine**'s isomer, 2-epilaserine, has also been reported to exhibit significant cytotoxicity against the human leukemia cell line HL-60.^[1] This suggests that the stereochemistry of the molecule may play a crucial role in its biological activity.

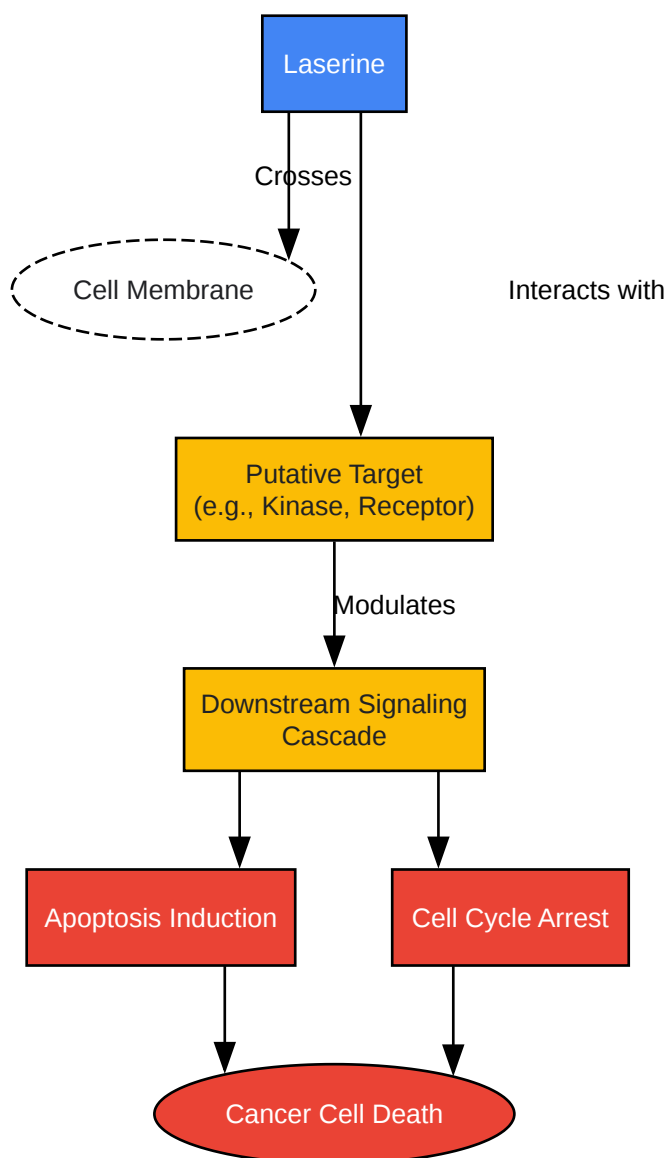
Antifungal Activity

Laserine, along with its isomer 2-epilaserine, is believed to contribute to the defense mechanisms of carrots against soil-borne fungal pathogens. Research has shown a significant negative correlation between the concentration of these phenylpropanoids in carrot taproots and the severity of infection by *Mycocentrospora acerina* and *Botrytis cinerea*. While specific minimum inhibitory concentration (MIC) or IC₅₀ values for the pure compound against these fungi have not been reported in the available literature, the in-planta evidence strongly suggests an antifungal role.

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of **Laserine** have not yet been fully elucidated. Based on the known functions of other phenylpropanoids and cytotoxic compounds, several potential mechanisms can be hypothesized.

Hypothesized Signaling Pathway for Cytotoxicity:



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Caption: Hypothesized mechanism of **Laserine**-induced cytotoxicity.

Further research is required to identify the specific molecular targets and signaling pathways modulated by **Laserine**.

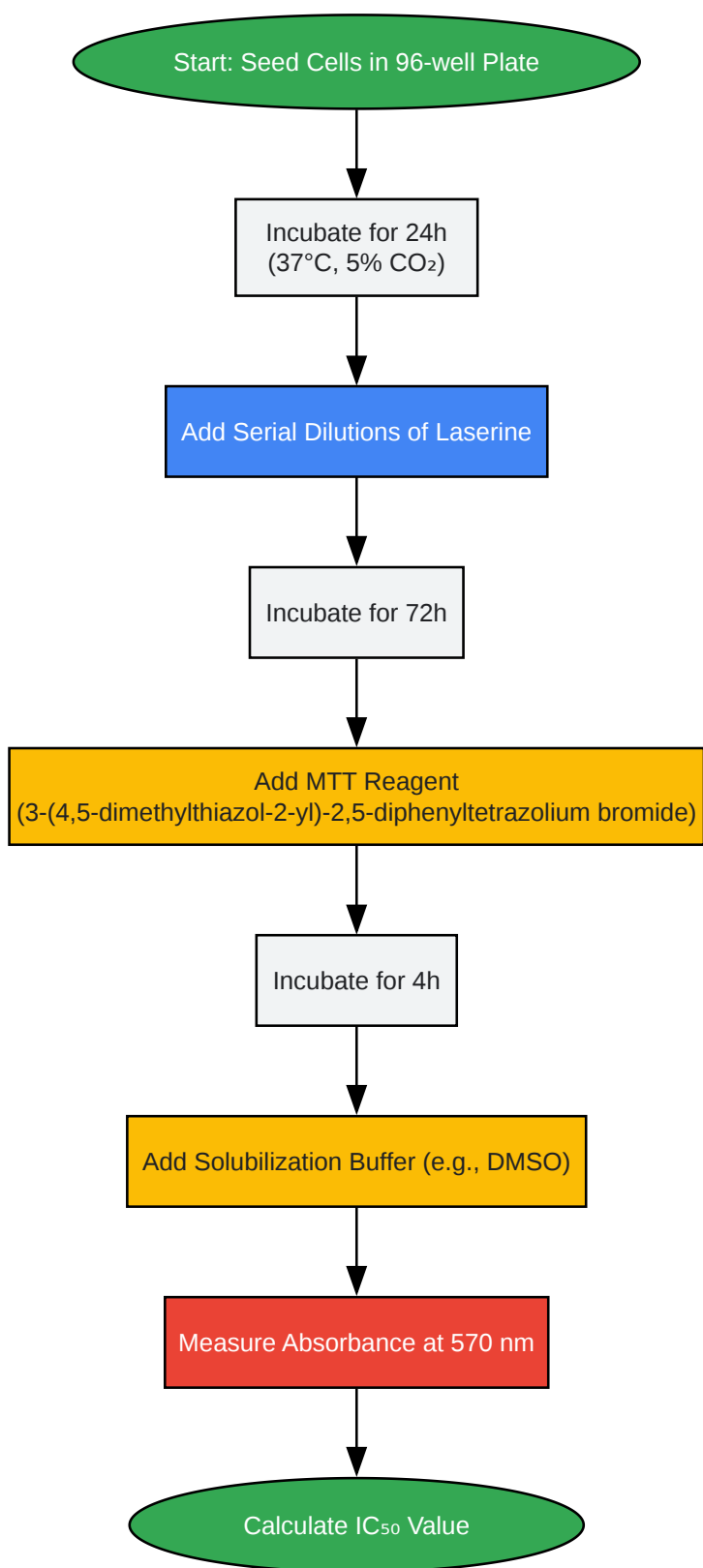
Experimental Protocols

The following are detailed methodologies for key experiments related to the biological evaluation of **Laserine**.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from the methodology described by Popović et al. (2013) for determining the IC₅₀ values of **Laserine** against cancer cell lines.

Experimental Workflow:



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Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., MCF-7/6, MCF-7/AZ) in 96-well microtiter plates at an appropriate density and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** Prepare serial dilutions of **Laserine** in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of **Laserine**. Include a vehicle control (e.g., DMSO) and a positive control.
- **Incubation:** Incubate the plates for 72 hours under the same conditions.
- **MTT Addition:** Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In-Planta Antifungal Assay

This protocol is based on the methodology used by He et al. (2025) to assess the relationship between endogenous **Laserine** levels and fungal disease severity in carrots.

Methodology:

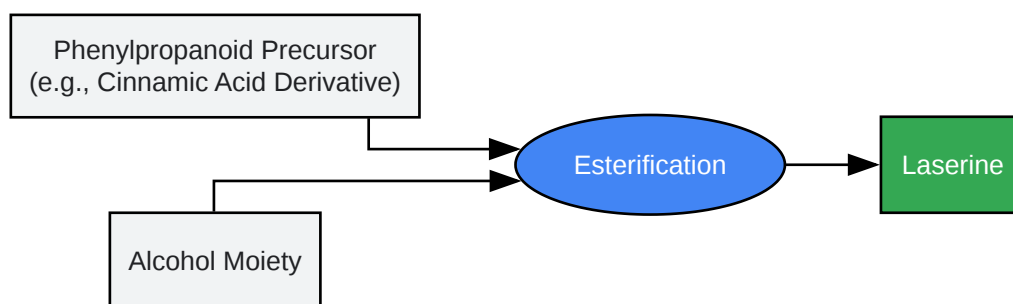
- **Fungal Inoculum Preparation:** Culture *Mycocentrospora acerina* and *Botrytis cinerea* on appropriate agar media. Prepare spore suspensions of a defined concentration (e.g., 1×10^5 spores/mL for *M. acerina* and 1×10^6 spores/mL for *B. cinerea*).
- **Carrot Inoculation:** Create uniform wounds on the surface of carrot taproots using a sterile cork borer. Apply a small volume (e.g., 10 µL) of the fungal spore suspension to each wound.

- Incubation: Place the inoculated carrots in a controlled environment with high humidity and a temperature conducive to fungal growth (e.g., 15-20°C) for a specified period (e.g., 14-21 days).
- Disease Assessment: Measure the lesion diameter or the area of necrosis around the inoculation site.
- Quantification of **Laserine**: At the time of inoculation or after the incubation period, collect tissue samples from the carrot peel and flesh. Extract the phenylpropanoids using an appropriate solvent (e.g., methanol).
- HPLC Analysis: Quantify the concentration of **Laserine** in the extracts using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Diode-Array Detector - DAD).
- Correlation Analysis: Statistically analyze the correlation between the concentration of **Laserine** and the measured disease severity.

Synthesis

Detailed experimental protocols for the total synthesis of **Laserine** are not readily available in the public domain. However, general synthetic strategies for phenylpropanoids involve the esterification of a phenylpropanoid acid or its derivative with an appropriate alcohol.

General Synthetic Relationship:



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Caption: General synthetic approach to **Laserine**.

Future Directions

Laserine presents a promising scaffold for further investigation. Key areas for future research include:

- **Elucidation of the Mechanism of Action:** Identifying the specific molecular targets and signaling pathways responsible for its cytotoxic and antifungal effects.
- **In Vivo Efficacy Studies:** Evaluating the therapeutic potential of **Laserine** in animal models of cancer and fungal infections.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and testing analogs of **Laserine** to optimize its biological activity and pharmacokinetic properties.
- **Toxicological Profiling:** Conducting comprehensive safety and toxicity studies to assess its suitability for therapeutic development.

This technical guide provides a foundation for researchers and drug development professionals to advance the scientific understanding and potential applications of **Laserine**.

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References

- 1. researchgate.net [researchgate.net]
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